2-Nitrophenyl palmitate 2-Nitrophenyl palmitate
Brand Name: Vulcanchem
CAS No.: 104809-26-9
VCID: VC20748556
InChI: InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(24)27-21-18-16-15-17-20(21)23(25)26/h15-18H,2-14,19H2,1H3
SMILES: CCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-]
Molecular Formula: C22H35NO4
Molecular Weight: 377.5 g/mol

2-Nitrophenyl palmitate

CAS No.: 104809-26-9

Cat. No.: VC20748556

Molecular Formula: C22H35NO4

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

2-Nitrophenyl palmitate - 104809-26-9

CAS No. 104809-26-9
Molecular Formula C22H35NO4
Molecular Weight 377.5 g/mol
IUPAC Name (2-nitrophenyl) hexadecanoate
Standard InChI InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(24)27-21-18-16-15-17-20(21)23(25)26/h15-18H,2-14,19H2,1H3
Standard InChI Key GOOWMQLOYNJICV-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-]
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-]

Overview of 2-Nitrophenyl Palmitate

2-Nitrophenyl palmitate, also known as p-nitrophenyl palmitate, is an ester formed from the condensation of palmitic acid and p-nitrophenol. Its molecular formula is C22H35NO4C_{22}H_{35}NO_{4}
with a molecular weight of approximately 377.5 g/mol. This compound is primarily utilized as a substrate in biochemical assays to study lipase enzyme activity due to its ability to release p-nitrophenol upon hydrolysis.

Synthesis

The synthesis of 2-nitrophenyl palmitate involves the reaction between palmitic acid and p-nitrophenol, typically catalyzed by acid catalysts under controlled conditions. The general reaction can be represented as follows:

Palmitic Acid+p Nitrophenol2 Nitrophenyl Palmitate+Water\text{Palmitic Acid}+\text{p Nitrophenol}\rightarrow \text{2 Nitrophenyl Palmitate}+\text{Water}

Applications

2-Nitrophenyl palmitate is predominantly used in lipase activity assays due to its properties as a substrate:

  • Lipase Assay: The hydrolysis of this compound by lipases produces p-nitrophenol, which can be quantitatively measured spectrophotometrically at a wavelength of 410 nm, providing a straightforward method for assessing lipase activity .

  • Biochemical Research: It serves as a model substrate for studying the specificity and kinetics of various lipase enzymes, allowing researchers to evaluate how structural variations in fatty acids affect enzyme activity .

Research Findings

Recent studies have focused on the enzymatic activity of different lipase variants on p-nitrophenyl palmitate:

  • A study reported that the catalytic efficiency of wild-type lipase on p-nitrophenyl palmitate was relatively low, with a maximum velocity (VmaxV_{max}) value calculated at about 0.18 U/mg protein .

  • Another investigation highlighted that enzyme specificity varied significantly with different substrates, indicating that the hydrophobicity and chain length of fatty acids play crucial roles in lipase activity .

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